molecular formula C8H15N B13460242 4-Azaspiro[2.6]nonane

4-Azaspiro[2.6]nonane

Cat. No.: B13460242
M. Wt: 125.21 g/mol
InChI Key: WZMBCEGZEJYGDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Azaspiro[26]nonane is a spirocyclic compound characterized by a unique structure where a nitrogen atom is incorporated into a bicyclic framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Azaspiro[2.6]nonane typically involves the formation of the spirocyclic structure through cyclization reactions. One common method is the intramolecular Prins cyclization/Schmidt reaction, which has been used to synthesize azaspiro compounds . This method involves the use of high propargyl alcohol as a raw material, followed by hydroxyl protection and subsequent cyclization .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply to the industrial production of this compound.

Chemical Reactions Analysis

Types of Reactions

4-Azaspiro[2.6]nonane undergoes various chemical reactions, including:

    Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one atom or group in the molecule with another atom or group.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like Oxone® and reducing agents such as hydrogen gas in the presence of a catalyst . Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pressures.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation reactions may yield oxygenated derivatives, while reduction reactions may produce more saturated compounds.

Scientific Research Applications

4-Azaspiro[2.6]nonane has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Azaspiro[2.6]nonane involves its interaction with specific molecular targets. For instance, spirocyclic oxetanes, including this compound, have been shown to bind to the NAD(P)H:quinone oxidoreductase 1 (NQO1) active site . This enzyme is over-expressed in certain cancer cell lines, and the binding of this compound derivatives can lead to the reduction of benzimidazolequinone and imidazobenzimidazolequinone substrates.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Azaspiro[2.6]nonane is unique due to its specific ring size and the presence of a nitrogen atom in the spirocyclic structure. This gives it distinct chemical and physical properties compared to other spirocyclic compounds.

Properties

Molecular Formula

C8H15N

Molecular Weight

125.21 g/mol

IUPAC Name

4-azaspiro[2.6]nonane

InChI

InChI=1S/C8H15N/c1-2-4-8(5-6-8)9-7-3-1/h9H,1-7H2

InChI Key

WZMBCEGZEJYGDK-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC2)NCC1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.